molecular formula C6H6N2O3 B1295690 2-Methoxy-3-nitropyridine CAS No. 20265-35-4

2-Methoxy-3-nitropyridine

Cat. No. B1295690
Key on ui cas rn: 20265-35-4
M. Wt: 154.12 g/mol
InChI Key: WZNQCVOSOCGWJG-UHFFFAOYSA-N
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Patent
US08741939B2

Procedure details

A suspension of sodium methoxide (40.5 g, 0.750 mol) in 200 mL of methanol was slowly added to a solution of 2-chloro-3-nitro-pyridine (79.3 g, 0.500 mol) in 800 mL of methanol at 0° C. The reaction mixture was stirred for 4 hours and then poured into 1000 g of ice. The resulting precipitate was filtered, washed with water, and dried to give 2-methoxy-3-nitro-pyridine (70. g, 0.45 mmol, 90%) as a white solid.
Name
sodium methoxide
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
79.3 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][N:6]=1>CO>[CH3:1][O:2][C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
40.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
79.3 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Three
Name
ice
Quantity
1000 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.45 mmol
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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